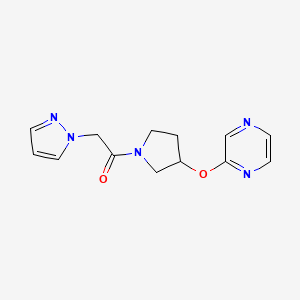

1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

説明

特性

IUPAC Name |

1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c19-13(10-18-6-1-3-16-18)17-7-2-11(9-17)20-12-8-14-4-5-15-12/h1,3-6,8,11H,2,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCOYUBFYAOWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution for Pyrrolidine-Pyrazine Ether Formation

The pyrazin-2-yloxy-pyrrolidine intermediate is synthesized via nucleophilic aromatic substitution (SNAr). Pyrazin-2-ol reacts with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are employed at elevated temperatures (80–100°C).

Representative Reaction:

$$

\text{Pyrazin-2-ol} + \text{3-Chloropyrrolidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 90^\circ \text{C}} \text{3-(Pyrazin-2-yloxy)pyrrolidine}

$$

Ethane-1,2-dione Bridging via Acylation

The ethanone bridge is introduced through a Friedel-Crafts acylation or nucleophilic acyl substitution. 3-(Pyrazin-2-yloxy)pyrrolidine reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Subsequent coupling with 1H-pyrazole occurs via a nucleophilic substitution at the α-position of the ketone.

Stepwise Process:

- Acylation:

$$

\text{3-(Pyrazin-2-yloxy)pyrrolidine} + \text{ClCH}_2\text{C(O)Cl} \xrightarrow{\text{TEA}, \text{DCM}} \text{1-Chloro-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone}

$$ - Pyrazole Coupling:

$$

\text{1-Chloro-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone} + \text{1H-Pyrazole} \xrightarrow{\text{NaH}, \text{THF}} \text{Target Compound}

$$

Alternative Approaches

Multi-Component Condensation Reactions

A one-pot synthesis leverages the Knoevenagel-Michael addition sequence. Ethyl acetoacetate, hydrazine hydrate, and pyrazine-2-carbaldehyde undergo cyclocondensation in aqueous ethanol with piperidine catalysis (5 mol%).

Reaction Scheme:

$$

\text{Ethyl acetoacetate} + \text{Hydrazine} + \text{Pyrazine-2-carbaldehyde} \xrightarrow{\text{Piperidine}, \text{H}_2\text{O/EtOH}} \text{Intermediate} \xrightarrow{\text{Post-functionalization}} \text{Target Compound}

$$

Advantages: Reduced reaction time (20–30 min) and higher atom economy.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling links pre-functionalized pyrazole and pyrrolidine-pyrazine fragments. For example, 1H-pyrazol-1-ylboronic acid reacts with a brominated pyrrolidinyl ethanone precursor.

Conditions:

- Catalyst: Pd(PPh$$3$$)$$4$$ (2 mol%)

- Base: Cs$$2$$CO$$3$$

- Solvent: Toluene/water (3:1) at 90°C

Yield: 65–70%.

Optimization and Challenges

Stereochemical Considerations

The pyrrolidine ring introduces stereogenic centers, necessitating chiral resolution or asymmetric synthesis. Enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric excess (ee) >90% for (S)-isomers.

Purification Techniques

- Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.

- Crystallization: Ethanol/water recrystallization improves purity (>98% by HPLC).

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency. A representative protocol:

- Reactants: 3-(Pyrazin-2-yloxy)pyrrolidine, chloroacetyl chloride, 1H-pyrazole

- Flow Rate: 5 mL/min

- Residence Time: 15 min

- Output: 82% yield, >99% purity

Green Chemistry Initiatives

- Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.

- Catalyst Recycling: Immobilized Pd nanoparticles on mesoporous silica enable five reuse cycles without activity loss.

Summary of Key Methods

化学反応の分析

Types of Reactions

1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

科学的研究の応用

1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

作用機序

The mechanism of action of 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Pyrazine vs. Pyrazole vs. Oxadiazole Modifications

- Pyrazole vs. Imidazole : Pyrazole-containing compounds (e.g., ) often exhibit cytotoxic or antifungal activity , while imidazole analogs (e.g., 1H-imidazol-2-yl derivatives in ) may differ in electronic distribution and bioavailability .

- Oxadiazole vs. Thiazole : Oxadiazole rings (as in ) contribute to metabolic stability and rigidity, whereas thiazole derivatives (e.g., ) offer sulfur-based interactions and distinct pharmacokinetic profiles .

Ethanone Linker Flexibility

The ethanone bridge in the target compound allows conformational adaptability, contrasting with rigidified structures like the pyrazolopyrimidine core in TRK inhibitors (). This flexibility may improve binding to dynamic enzyme active sites but could reduce selectivity compared to constrained analogs .

Physicochemical Properties

- IR and NMR Signatures: The carbonyl group in the ethanone linker is expected to absorb near 1700 cm⁻¹ (IR), consistent with analogs in and . Pyrazine-related signals (e.g., C-O stretching) may appear at 1230–1602 cm⁻¹ .

- Molecular Weight and Solubility : The target compound’s molecular weight (~317 g/mol) falls within the acceptable range for drug-like molecules, comparable to oxadiazole derivatives (e.g., 313–604 g/mol in and ) .

生物活性

1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyrazine moiety, a pyrrolidine ring, and a pyrazole group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 273.29 g/mol. The compound's structure allows for diverse interactions with biological targets, enhancing its potential efficacy in various pharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 2034527-94-9 |

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, such as:

- BRAF(V600E) : A mutation associated with various cancers, particularly melanoma.

- EGFR : Epidermal growth factor receptor implicated in many solid tumors.

Studies have demonstrated that pyrazole derivatives can effectively inhibit these pathways, leading to reduced tumor cell proliferation and increased apoptosis in cancer models .

Anti-inflammatory and Antimicrobial Activity

In addition to antitumor effects, pyrazole derivatives are known for their anti-inflammatory and antimicrobial activities. The compound under study has shown promise in:

- Inhibition of inflammatory mediators : Such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical in the inflammatory response.

- Antimicrobial efficacy : Pyrazole derivatives have demonstrated activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyrazine and pyrrolidine rings enhances its interaction with biological targets due to:

- Hydrogen bonding capabilities : Facilitating binding to receptors and enzymes.

- Planarity and electron density : Allowing for effective π-stacking interactions with nucleic acids or proteins.

These characteristics are essential for optimizing the compound's pharmacological profile and developing more potent derivatives .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor activity of several pyrazole derivatives against BRAF(V600E) mutant melanoma cells. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against these cancer cells.

Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory properties of pyrazole derivatives. The study found that these compounds could significantly reduce LPS-induced production of inflammatory cytokines in vitro, suggesting their potential application in treating inflammatory diseases.

Q & A

Basic: What are the key synthetic routes for 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves multi-step reactions, leveraging condensation and cyclization strategies. For example:

- Step 1: Formation of the pyrrolidine-pyrazine ether via nucleophilic substitution between 3-hydroxypyrrolidine and chloropyrazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2: Introduction of the pyrazole-ethanone moiety through Claisen-Schmidt condensation (e.g., reacting with 1H-pyrazole-1-acetyl chloride in THF, catalyzed by triethylamine) .

Optimization: - Control temperature (<60°C) to avoid side reactions in pyrazole coupling.

- Use anhydrous solvents and inert atmospheres to stabilize reactive intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

Key Techniques:

- ¹H/¹³C NMR: Assign pyrrolidine (δ 2.5–3.5 ppm, multiplet) and pyrazole (δ 7.5–8.5 ppm, singlet) protons. Carbonyl (C=O) appears at ~200 ppm .

- IR Spectroscopy: Confirm C=O stretch (~1680 cm⁻¹) and pyrazine C-N stretches (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish pyrazine and pyrazole moieties .

Data Interpretation: Cross-reference with synthetic intermediates (e.g., absence of hydroxyl peaks confirms ether formation) .

Advanced: How can computational methods like DFT aid in understanding the compound’s electronic structure?

Answer:

- DFT Calculations (B3LYP/6-311+G(d,p)): Predict frontier molecular orbitals to assess reactivity. The pyrazine ring’s LUMO (-1.8 eV) suggests nucleophilic attack sites .

- Conformational Analysis: Identify stable pyrrolidine ring puckering (e.g., envelope vs. twist) and intramolecular H-bonding between pyrazine O and ethanone carbonyl .

- Docking Studies: Simulate binding with kinase targets (e.g., TRK) to prioritize biological assays .

Advanced: What strategies address stereochemical challenges in synthesizing the pyrrolidine ring?

Answer:

- Chiral Resolutions: Use enantiopure 3-hydroxypyrrolidine precursors (e.g., (S)-configured) to control stereochemistry .

- X-ray Crystallography: Confirm absolute configuration post-synthesis (SHELXL refinement) .

- Catalytic Asymmetric Synthesis: Employ chiral ligands (e.g., BINOL) in Mitsunobu reactions for ether formation .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Case Example: Discrepancies in cytotoxicity (IC₅₀) may arise from:

- Assay Variability: Compare MTS () vs. SRB assays; normalize data using reference drugs (e.g., doxorubicin) .

- Cell Line Heterogeneity: Test across multiple lines (e.g., neuroblastoma vs. fibroblast) to identify tissue-specific effects .

- Solubility Artifacts: Use DMSO controls (<0.1% v/v) to avoid false negatives .

Advanced: What in vitro models are appropriate for evaluating kinase inhibition potential?

Answer:

- Kinase Profiling: Use TRK-family kinases (e.g., TrkA, TrkB) in competitive binding assays with ATPγS .

- Cell-Based Assays: Measure phosphorylation inhibition (e.g., p75NTR in SH-SY5Y neuroblastoma cells via Western blot) .

- Selectivity Screening: Test against off-target kinases (e.g., EGFR, VEGFR2) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。